molecular formula C18H14N4O4 B3727222 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile

Cat. No. B3727222
M. Wt: 350.3 g/mol
InChI Key: FOPPVNPXOVWATP-GHXNOFRVSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile, also known as BEN, is a chemical compound with potential applications in scientific research. The synthesis and study of BEN can provide insights into its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile is believed to exert its biological activity through the inhibition of tubulin polymerization, which is essential for cell division. By disrupting this process, 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile can induce cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth of bacteria and fungi by disrupting their cell walls or membranes.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile has been shown to exhibit cytotoxicity against various cancer cell lines, as well as antibacterial and antifungal activity. It may also have potential as an anti-inflammatory agent. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, its cytotoxicity may limit its use in certain applications. Additionally, further research is needed to fully understand its potential advantages and limitations.

Future Directions

There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile. One area of interest is its potential as a drug candidate for the treatment of cancer, bacterial infections, and fungal infections. Further studies are needed to optimize its efficacy and minimize its toxicity. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. Additionally, research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)acrylonitrile has potential applications in the field of medicinal chemistry, specifically as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit anticancer activity through the inhibition of tubulin polymerization, as well as antibacterial and antifungal activity. Further research is needed to fully understand its potential applications.

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-2-26-16-9-11(8-15(17(16)23)22(24)25)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9,23H,2H2,1H3,(H,20,21)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPPVNPXOVWATP-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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